Lurtotecan

Catalog No.
S548630
CAS No.
149882-10-0
M.F
C28H30N4O6
M. Wt
518.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lurtotecan

CAS Number

149882-10-0

Product Name

Lurtotecan

IUPAC Name

(18S)-18-ethyl-18-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-6,9,20-trioxa-13,24-diazahexacyclo[12.11.0.03,12.05,10.015,24.017,22]pentacosa-1,3,5(10),11,13,15,17(22)-heptaene-19,23-dione

Molecular Formula

C28H30N4O6

Molecular Weight

518.6 g/mol

InChI

InChI=1S/C28H30N4O6/c1-3-28(35)20-11-22-25-18(14-32(22)26(33)19(20)15-38-27(28)34)17(13-31-6-4-30(2)5-7-31)16-10-23-24(12-21(16)29-25)37-9-8-36-23/h10-12,35H,3-9,13-15H2,1-2H3/t28-/m0/s1

InChI Key

RVFGKBWWUQOIOU-NDEPHWFRSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

7-(4-methylpiperazinomethylene)-10,11-ethylenedioxy-20(S)-camptothecin, GG-211, GG211, GI 147211, GI-147211, GI147211, Gl 147211C, Gl-147211C, Gl147211C, lurtotecan, NX 211, NX-211, NX211 cpd, OSI 211, OSI-211, OSI211

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O

The exact mass of the compound Lurtotecan is 518.21653 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lurtotecan (GI147211C) is a semi-synthetic, water-soluble camptothecin analog designed as a specific and potent inhibitor of DNA topoisomerase I. By stabilizing the covalent complex formed between topoisomerase I and DNA, Lurtotecan prevents the religation of single-strand DNA breaks, leading to cytotoxic double-strand breaks upon collision with replication forks. Its key differentiators from other camptothecins, such as topotecan, include significantly higher aqueous solubility and greater potency in both mechanistic and cell-based assays, which translates to distinct in vivo therapeutic outcomes.

While Lurtotecan and Topotecan are both water-soluble camptothecin analogs that inhibit topoisomerase I, they are not functionally interchangeable in a research or procurement context. Lurtotecan's specific chemical modifications result in quantitatively superior performance in key preclinical parameters. It exhibits approximately 2-fold greater aqueous solubility, 3-fold higher potency in stabilizing the topoisomerase I-DNA cleavable complex, and a 3- to 5-fold increase in cytotoxicity against human tumor cell lines. Most critically, these molecular advantages lead to a qualitatively different in vivo outcome: in human tumor xenograft models where Topotecan only inhibits growth, Lurtotecan is capable of inducing the regression of established tumors, making it the required choice for studies with that specific endpoint.

Superior In Vivo Antitumor Efficacy: Achieves Tumor Regression in Models Where Topotecan Does Not

In a direct preclinical comparison using an array of human tumor xenograft models in nude mice, Lurtotecan (GI147211C) demonstrated a significant efficacy advantage over Topotecan. While Topotecan treatment resulted in tumor growth inhibition, Lurtotecan was consistently able to induce the regression of established, palpable tumors. This distinction is critical for experimental designs aiming to model tumor shrinkage rather than just stasis.

Evidence DimensionIn Vivo Antitumor Effect
Target Compound DataInduces regression of established tumors
Comparator Or BaselineTopotecan: Does not induce regression; causes growth inhibition
Quantified DifferenceQualitative difference in therapeutic outcome (Regression vs. Inhibition)
ConditionsArray of human tumor xenograft models in nude mice.

For preclinical studies where tumor regression is the primary endpoint, Lurtotecan is required to achieve outcomes not possible with the common substitute Topotecan.

Increased Potency in Both Mechanistic and Cell-Based Cytotoxicity Assays

Lurtotecan demonstrates significantly greater potency than Topotecan at both the molecular target and cellular levels. In a biochemical assay measuring the stabilization of the topoisomerase I-DNA cleavable complex, Lurtotecan is approximately 3-fold more potent than Topotecan. This enhanced mechanistic activity translates to superior performance in cellular assays, where Lurtotecan shows a 3- to 5-fold greater cytotoxic potency against a range of human tumor cell lines.

Evidence DimensionPotency (Cleavable Complex Assay / Cytotoxicity)
Target Compound Data~3x more potent (mechanistic); 3-5x more potent (cytotoxicity)
Comparator Or BaselineTopotecan (Normalized to 1x)
Quantified Difference200-400% increase in potency
ConditionsIn vitro cleavable complex assay; Human tumor cell line cytotoxicity assays.

Higher potency allows for the use of lower concentrations in vitro to achieve desired biological effects, reducing potential off-target issues and conserving material.

Improved Aqueous Solubility for Simplified Handling and Formulation

A key practical and procurement-relevant advantage of Lurtotecan is its enhanced solubility profile compared to other camptothecin analogs. Direct comparison demonstrates that Lurtotecan is approximately twice as soluble in aqueous medium as Topotecan. This property simplifies stock solution preparation, reduces the risk of precipitation in experimental media, and allows for the preparation of more concentrated formulations for in vivo dosing without requiring complex vehicles.

Evidence DimensionAqueous Solubility
Target Compound Data~2x higher solubility
Comparator Or BaselineTopotecan (Normalized to 1x)
Quantified Difference100% increase in solubility
ConditionsAqueous medium.

Higher solubility simplifies laboratory workflows, improves data reproducibility by preventing compound precipitation, and enables more flexible and concentrated dosing formulations.

Preclinical In Vivo Studies Targeting Regression of Established Solid Tumors

For researchers conducting preclinical oncology studies with human tumor xenografts, Lurtotecan is the appropriate choice when the experimental goal is to cause the shrinkage of established tumors, an outcome not achieved by Topotecan in comparative models.

High-Throughput Screening Requiring a High-Potency Topoisomerase I Inhibitor

Due to its 3- to 5-fold greater cytotoxicity compared to Topotecan, Lurtotecan serves as a more potent reference compound or screening agent in cell-based assays, enabling robust results at lower concentrations.

Development of Concentrated Aqueous Formulations for In Vivo Dosing

The 2-fold higher aqueous solubility of Lurtotecan relative to Topotecan makes it a preferred agent for formulation development, particularly when high-concentration dosing solutions are needed to comply with volume constraints in animal studies.

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

518.21653469 Da

Monoisotopic Mass

518.21653469 Da

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4J1L80T08I

Pharmacology

Lurtotecan is a semisynthetic analogue of camptothecin with antineoplastic activity. Lurtotecan selectively stabilizes the topoisomerase I-DNA covalent complex and forms an enzyme-drug-DNA ternary complex. As a consequence of the formation of this complex, both the initial cleavage reaction and religation steps are inhibited and subsequent collision of the replication fork with the cleaved strand of DNA results in inhibition of DNA replication, double strand DNA breakage and triggering of apoptosis. Independent from DNA replication inhibition, lurtotecan also inhibits RNA synthesis, multi-ubiquitination and degradation of topoisomerase I and chromatin reorganization.

MeSH Pharmacological Classification

Antineoplastic Agents

Other CAS

149882-10-0

Wikipedia

Lurtotecan

Dates

Last modified: 07-15-2023
1: Dark GG, Calvert AH, Grimshaw R, Poole C, Swenerton K, Kaye S, Coleman R, Jayson G, Le T, Ellard S, Trudeau M, Vasey P, Hamilton M, Cameron T, Barrett E, Walsh W, McIntosh L, Eisenhauer EA. Randomized trial of two intravenous schedules of the topoisomerase I inhibitor liposomal lurtotecan in women with relapsed epithelial ovarian cancer: a trial of the national cancer institute of Canada clinical trials group. J Clin Oncol. 2005 Mar 20;23(9):1859-66. Epub 2005 Feb 7. PubMed PMID: 15699482.
2: Duffaud F, Borner M, Chollet P, Vermorken JB, Bloch J, Degardin M, Rolland F, Dittrich C, Baron B, Lacombe D, Fumoleau P; EORTC-New Drug Development Group/New Drug Development Program. Phase II study of OSI-211 (liposomal lurtotecan) in patients with metastatic or loco-regional recurrent squamous cell carcinoma of the head and neck. An EORTC New Drug Development Group study. Eur J Cancer. 2004 Dec;40(18):2748-52. PubMed PMID: 15571957.
3: Seiden MV, Muggia F, Astrow A, Matulonis U, Campos S, Roche M, Sivret J, Rusk J, Barrett E. A phase II study of liposomal lurtotecan (OSI-211) in patients with topotecan resistant ovarian cancer. Gynecol Oncol. 2004 Apr;93(1):229-32. PubMed PMID: 15047241.
4: Giles FJ, Tallman MS, Garcia-Manero G, Cortes JE, Thomas DA, Wierda WG, Verstovsek S, Hamilton M, Barrett E, Albitar M, Kantarjian HM. Phase I and pharmacokinetic study of a low-clearance, unilamellar liposomal formulation of lurtotecan, a topoisomerase 1 inhibitor, in patients with advanced leukemia. Cancer. 2004 Apr 1;100(7):1449-58. PubMed PMID: 15042679.
5: Schellens JH, Heinrich B, Lehnert M, Gore ME, Kaye SB, Dombernowsky P, Paridaens R, van Oosterom AT, Verweij J, Loos WJ, Calvert H, Pavlidis N, Cortes-Funes H, Wanders J, Roelvink M, Sessa C, Selinger K, Wissel PS, Gamucci T, Hanauske AR. Population pharmacokinetic and dynamic analysis of the topoisomerase I inhibitor lurtotecan in phase II studies. Invest New Drugs. 2002 Feb;20(1):83-93. PubMed PMID: 12003197.
6: Loos WJ, Verweij J, Kehrer DF, de Bruijn P, de Groot FM, Hamilton M, Nooter K, Stoter G, Sparreboom A. Structural identification and biological activity of 7-methyl-10,11-ethylenedioxy-20(S)-camptothecin, a photodegradant of lurtotecan. Clin Cancer Res. 2002 Mar;8(3):856-62. PubMed PMID: 11895919.
7: Kehrer DF, Bos AM, Verweij J, Groen HJ, Loos WJ, Sparreboom A, de Jonge MJ, Hamilton M, Cameron T, de Vries EG. Phase I and pharmacologic study of liposomal lurtotecan, NX 211: urinary excretion predicts hematologic toxicity. J Clin Oncol. 2002 Mar 1;20(5):1222-31. PubMed PMID: 11870164.
8: Desjardins JP, Abbott EA, Emerson DL, Tomkinson BE, Leray JD, Brown EN, Hamilton M, Dihel L, Ptaszynski M, Bendele RA, Richardson FC. Biodistribution of NX211, liposomal lurtotecan, in tumor-bearing mice. Anticancer Drugs. 2001 Mar;12(3):235-45. PubMed PMID: 11290871.
9: Emerson DL, Bendele R, Brown E, Chiang S, Desjardins JP, Dihel LC, Gill SC, Hamilton M, LeRay JD, Moon-McDermott L, Moynihan K, Richardson FC, Tomkinson B, Luzzio MJ, Baccanari D. Antitumor efficacy, pharmacokinetics, and biodistribution of NX 211: a low-clearance liposomal formulation of lurtotecan. Clin Cancer Res. 2000 Jul;6(7):2903-12. PubMed PMID: 10914740.
10: Loos WJ, Kehrer D, Brouwer E, Verweij J, de Bruijn P, Hamilton M, Gill S, Nooter K, Stoter G, Sparreboom A. Liposomal lurtotecan (NX211): determination of total drug levels in human plasma and urine by reversed-phase high-performance liquid chromatography. J Chromatogr B Biomed Sci Appl. 2000 Jan 28;738(1):155-63. PubMed PMID: 10778937.

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